1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring, with a methyl group attached to the pyridine ring and an aldehyde group attached to the pyrrole ring
Preparation Methods
The synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with pyrrole-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological assays
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The pyridine and pyrrole rings may also participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-methanol: This compound has an alcohol group instead of an aldehyde group.
1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-nitrile:
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIPPLJCMCISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390031 | |
Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-14-9 | |
Record name | 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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